{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine
Overview
Description
“{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is also known by the synonym "2-((3-Methylisoxazol-5-yl)methyl)cyclopentan-1-amine" .
Molecular Structure Analysis
The molecular structure of “{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine” consists of a cyclopentyl ring with an amine group and a 3-methylisoxazole ring attached to it .Scientific Research Applications
Antibacterial and Antimicrobial Applications : Compounds containing the 5-methylisoxazole moiety, similar to the one in the query molecule, have been synthesized and evaluated for their antibacterial activities. For instance, 5-(5-Methylisoxazol-3-yl)-4-substituted aminomethyl-2-thin-1,3,4-oxadiazoles and 4-acetyl-2-(5-methylisoxazol-3-yl)-5-substituted-1,3,4-oxadiazoles demonstrated notable antibacterial properties (Hui et al., 2002). Similarly, novel azetidine-2-one derivatives of 1H-benzimidazole, which share structural features with the query compound, showed good antibacterial and cytotoxic activity (Noolvi et al., 2014).
Synthesis and Structural Analysis : Research has also focused on the synthesis of compounds with the 5-methylisoxazole structure. Studies include the synthesis of 3-methylisoxazole-5-carboxamides and their derivatives (Martins et al., 2002), and the synthesis of compounds through cyclocondensation processes involving methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate (Sokolov et al., 2014).
Environmental Impact and Transformation : Research has been conducted on the environmental impact and transformation of compounds related to the query molecule. For example, the study of the antibiotic sulfonamide drug sulfamethoxazole, which contains a similar structure, explored its transformation under denitrifying conditions (Nödler et al., 2012).
Cancer Research and Antiproliferative Properties : Compounds structurally related to "{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine" have been evaluated for their potential in cancer research. Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated DNA protective abilities and showed cytotoxicity against cancer cell lines (Gür et al., 2020).
Heterocyclic Chemistry : There is significant interest in the synthesis of heterocyclic compounds involving 5-methylisoxazole structures. For example, the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, a precursor for energetic materials, highlights the versatility of these compounds in creating novel heterocyclic structures (Zhu et al., 2021).
Insecticidal and Antibacterial Potential : The synthesis of pyrimidine linked pyrazole heterocyclics, which share structural similarities with the query compound, has been explored for insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Chelation and Coordination Chemistry : Research has also been directed towards understanding the chelation and coordination properties of compounds containing the 5-methylisoxazole structure. For instance, the synthesis and characterization of Co(II) and Cu(II) complexes with diacetylmonoxime and different amines, including 3-amino-5-methylisoxazole, have been studied for their potential biological activities (Khedr et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-9(13-12-7)6-8-3-2-4-10(8)11/h5,8,10H,2-4,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHPYXKAVDBYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2CCCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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